molecular formula C5H5NNa2O5 B2368449 Sodium 2-acetamidomalonate CAS No. 117976-12-2

Sodium 2-acetamidomalonate

Cat. No.: B2368449
CAS No.: 117976-12-2
M. Wt: 205.077
InChI Key: DZHMKRWQGAVIJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-acetamidomalonate is an organic compound with the molecular formula C₅H₆NNaO₅. It is a derivative of malonic acid and is characterized by the presence of an acetamido group. This compound is primarily used in organic synthesis, particularly in the preparation of α-amino acids and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-acetamidomalonate typically involves the acetylation of diethyl aminomalonate. The process begins with the preparation of diethyl isonitrosomalonate by reacting diethyl malonate with sodium nitrite in an acidic medium. This intermediate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .

Mechanism of Action

The mechanism of action of sodium 2-acetamidomalonate involves its role as a nucleophile in various organic reactions. The compound’s enolate form can attack electrophilic centers, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Uniqueness: Sodium 2-acetamidomalonate is unique due to its acetamido group, which provides additional reactivity and versatility in organic synthesis.

Properties

IUPAC Name

disodium;2-acetamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMKRWQGAVIJB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.